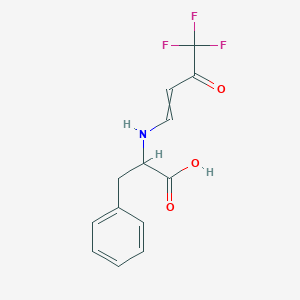![molecular formula C19H22N2O3 B238532 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Mechanism Of Action
The exact mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also modulate the activity of other neurotransmitter systems such as the dopamine and noradrenaline systems.
Biochemical And Physiological Effects
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the dopamine and noradrenaline systems, which may contribute to its potential use in the treatment of schizophrenia, neuropathic pain, and drug addiction.
Advantages And Limitations For Lab Experiments
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has several advantages for lab experiments. It is relatively easy to synthesize, and the product can be obtained in high yield and purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, it has some limitations, such as its potential toxicity and limited solubility in water, which may affect its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and selective derivatives of the compound.
Conclusion:
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective and selective derivatives.
Synthesis Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone involves the reaction between 4-(4-methoxyphenyl)piperazine and 2-chloroethyl phenyl ether in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetonitrile. The product can be obtained by simple filtration and recrystallization.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been investigated for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of schizophrenia, neuropathic pain, and drug addiction.
properties
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)19(22)15-24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
InChI Key |
CZASERPDINYWSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
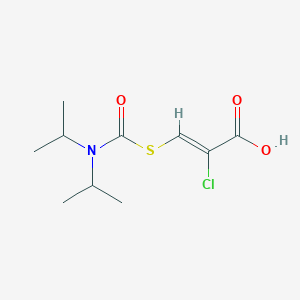
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)
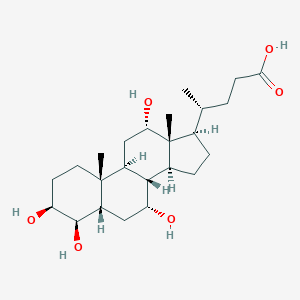
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
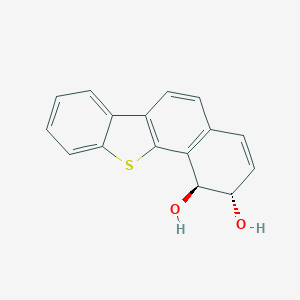
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

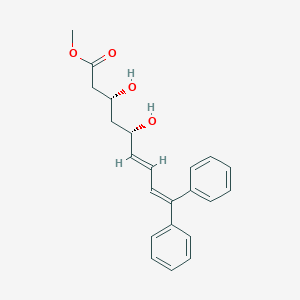
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
